molecular formula C15H20IN5O2 B14757506 (S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate

(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate

Cat. No.: B14757506
M. Wt: 429.26 g/mol
InChI Key: AJIHNBTXPNEFFV-VIFPVBQESA-N
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Description

(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach involves the formation of the pyrrolo[2,1-f][1,2,4]triazin-7-yl core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodo group.

Scientific Research Applications

(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C15H20IN5O2

Molecular Weight

429.26 g/mol

IUPAC Name

tert-butyl (3S)-3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20IN5O2/c1-15(2,3)23-14(22)20-5-4-9(7-20)11-6-10(16)12-13(17)18-8-19-21(11)12/h6,8-9H,4-5,7H2,1-3H3,(H2,17,18,19)/t9-/m0/s1

InChI Key

AJIHNBTXPNEFFV-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC(=C3N2N=CN=C3N)I

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C3N2N=CN=C3N)I

Origin of Product

United States

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